molecular formula C17H18O9 B2786395 Rubinaphthin A CAS No. 448962-05-8

Rubinaphthin A

Cat. No.: B2786395
CAS No.: 448962-05-8
M. Wt: 366.322
InChI Key: SGTNXGSCHXKQJX-LBYCQVNQSA-N
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Mechanism of Action

Target of Action

Rubinaphthin A, a naphthohydroquinone, primarily targets the Tobacco Mosaic Virus (TMV) . TMV is a widespread plant pathogen that causes significant damage to a variety of crops. The inhibitory activity of this compound against TMV suggests potential applications in agricultural biotechnology for disease control.

Mode of Action

It has been observed that this compound exhibits inhibitory activity against tmv . This suggests that the compound may interact with the virus in a way that prevents its replication or disrupts its life cycle.

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It is known that this compound can be found in the roots of rubia yunnanensis , suggesting that it is likely absorbed and distributed within the plant

Result of Action

The primary result of this compound’s action is the inhibition of TMV . This could potentially lead to a decrease in the severity of diseases caused by TMV in affected plants.

Chemical Reactions Analysis

Rubinaphthin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Properties

IUPAC Name

1-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24)/t11-,13-,14+,15-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNXGSCHXKQJX-OQAPJDJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345942
Record name Rubinaphthin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448962-05-8
Record name Rubinaphthin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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